molecular formula C15H13NO4 B6404932 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261963-17-0

3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6404932
CAS RN: 1261963-17-0
M. Wt: 271.27 g/mol
InChI Key: AZZDAXJSQHOZCC-UHFFFAOYSA-N
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Description

3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% (3-AMC-95) is a crystalline solid with a white to off-white color that is commonly used in laboratory experiments as a reagent or reactant. 3-AMC-95 is a derivative of benzoic acid, and is a versatile chemical that is used in a variety of applications in research and industry.

Scientific Research Applications

3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% is widely used in scientific research as a reactant or reagent in a variety of experiments. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of polymers. Additionally, 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% is used in the synthesis of fluorescent and luminescent compounds, and as a fluorescent probe for studying biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. It is believed to act as a nucleophile in reactions, attacking electrophilic centers in organic molecules. It is also thought to act as a proton donor, donating protons to other molecules. Additionally, 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% can act as a catalyst in certain reactions, aiding in the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic, and does not cause any adverse effects when used in laboratory experiments. It is not known to have any direct effects on biological systems, and is not known to interact with any other molecules in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its high yield and low cost. Additionally, it is easy to use and can be stored for long periods of time without degradation. The main limitation of using 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% is that it is not very soluble in water, and may require the use of organic solvents for certain applications. Additionally, it may cause discoloration of certain compounds when used in high concentrations.

Future Directions

The future directions for 3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% are varied and numerous. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Additionally, it can be used in the synthesis of peptides and proteins, and in the synthesis of polymers. It can also be used as a fluorescent probe for studying biological systems. Additionally, it can be used in the development of new catalysts and reagents for use in laboratory experiments. Finally, it can be used to develop new methods for synthesizing compounds with desired properties.

Synthesis Methods

3-Amino-5-(3-methoxycarbonylphenyl)benzoic acid, 95% is synthesized by reacting 3-methoxycarbonylphenyl benzoic acid with 3-aminobenzoic acid. The reaction is catalyzed by an acid and proceeds through a nucleophilic substitution mechanism. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

3-amino-5-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZDAXJSQHOZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690670
Record name 5-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-17-0
Record name 5-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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